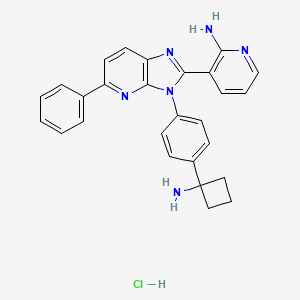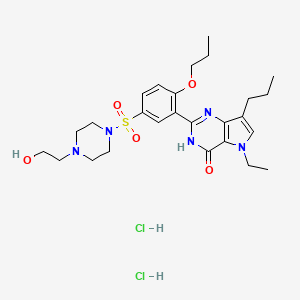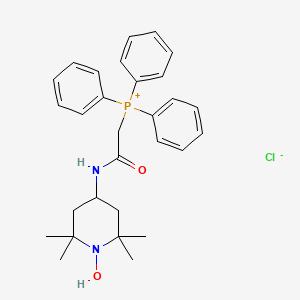
ML241 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML241 HCl is a potent, selective, and reversible AAA ATPase p97 inhibitor . It blocks the degradation of p97-dependent proteasome substrate with an IC50 of 3.5 uM and induces caspases 3 and 7 . It also potently blocks proliferation in HCT15 and SW403 cells .
Synthesis Analysis
The synthesis of ML241 involves a structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns . Two improved inhibitors, ML240 and ML241, inhibit p97 ATPase with IC50 values of 100 nM .Molecular Structure Analysis
The molecular formula of ML241 HCl is C23H25ClN4O . The exact mass is not provided .Chemical Reactions Analysis
A structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns led to the discovery of two improved inhibitors, ML240 and ML241 . They inhibit p97 ATPase with IC50 values of 100 nM .Physical And Chemical Properties Analysis
The molecular weight of ML241 HCl is 408.9 g/mol . The elemental analysis shows that it contains C, 67.56; H, 6.16; Cl, 8.67; N, 13.70; O, 3.91 .Wissenschaftliche Forschungsanwendungen
Inhibition of Rotavirus Proliferation
ML241 hydrochloride has been found to have a significant effect on inhibiting rotavirus proliferation . Rotavirus is the main pathogen that causes severe diarrhea in infants and children under 5 years of age . The compound has shown low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Antagonizing ERK 1/2 Activation
ML241 hydrochloride has been found to antagonize ERK 1/2 activation . The ERK1/2 is part of the MAPK signaling pathway, which plays a crucial role in various cellular processes .
Inhibition of IκBα Activation
The compound has been found to inhibit the activation of IκBα, which is a part of the NF-κB signaling pathway . This inhibition plays a role in its anti-RV effects .
Inhibition of p97 ATPase
ML241 hydrochloride is identified as a p97 ATPase inhibitor . The hexameric p97 protein belongs to the type II AAA (ATPase associated with diverse cellular activities) ATPase protein family and is conserved across all eukaryotes and is essential for life .
Role in Cell Division
The p97 protein, which ML241 hydrochloride inhibits, plays key roles in various cellular processes, including cell division .
Role in Homotypic Fusion of Endoplasmic Reticulum and Golgi Membranes
The p97 protein also plays a key role in the homotypic fusion of endoplasmic reticulum and Golgi membranes .
Role in Autophagosome Maturation
Another important role of the p97 protein is in autophagosome maturation . By inhibiting the p97 protein, ML241 hydrochloride can potentially influence this process .
Wirkmechanismus
Target of Action
ML241 hydrochloride is a potent and selective inhibitor of p97 ATPase . The p97 ATPase is a member of the type II AAA (ATPases Associated with diverse cellular Activities) ATPase protein family, which is conserved in almost all eukaryotic organisms .
Mode of Action
ML241 hydrochloride competitively inhibits p97 relative to ATP . It disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing the degradation of p97-dependent proteasome substrates .
Biochemical Pathways
ML241 hydrochloride affects the MAPK signaling pathway . It inhibits the phosphorylation of ERK1/2, thereby inhibiting IκBα and activating the NF-κB signaling pathway . This results in an anti-Rotavirus (RV) role .
Pharmacokinetics
It’s known that ml241 hydrochloride has an ic50 value of 100 nm, indicating its potent inhibitory activity against p97 atpase .
Result of Action
ML241 hydrochloride has been shown to inhibit rotavirus proliferation effectively. It has low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Action Environment
It’s known that ml241 hydrochloride has shown effective anti-rv effects both in vitro and in a suckling mouse model , suggesting that it can function effectively in different biological environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMHNNBOLCULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)
